molecular formula C21H25N3O3S2 B2440593 1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1260997-50-9

1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2440593
CAS No.: 1260997-50-9
M. Wt: 431.57
InChI Key: LTSBOKWGHXNLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H25N3O3S2 and its molecular weight is 431.57. The purity is usually 95%.
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Scientific Research Applications

Antagonism of GnRH Receptors

One significant application is in the development of human GnRH receptor antagonists, which are vital for treating reproductive diseases. A study emphasized the importance of specific groups in the core structure of thieno[2,3-d]pyrimidine-2,4-diones for receptor binding activity, highlighting the potential of these compounds in targeted therapy (Guo et al., 2003).

Antibacterial Applications

Thieno[2,3-d]pyrimidines have been synthesized for their potential antibacterial properties. Research involving the synthesis and evaluation of these compounds in various substituted forms suggests their utility in developing new antibacterial agents (More et al., 2013).

Anticancer Activity

Research into pyridine and thiazolopyrimidine derivatives using 1-ethylpiperidone as a synthon has indicated potential anticancer activities. These compounds have been evaluated for their efficacy in inhibiting cancer cell growth, showing promise in oncology (Hammam et al., 2001).

Antimitotic Agents

Compounds related to 1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione have shown potential as antimitotic agents. These derivatives have been observed to exhibit antitumor activity in mice, suggesting their use in cancer treatment (Temple et al., 1992).

Fusions with N-Heterocyclic Moieties

Research has been conducted on fusing thieno[2,3-d]pyrimidines with various N-heterocyclic moieties, expanding the scope of their applications in medicinal chemistry. This research opens avenues for the development of new pharmaceutical compounds with varied biological activities (Ahmed et al., 1999).

Polymer Solar Cells

A novel application of related compounds is in the development of electron transport layers for inverted polymer solar cells. This usage demonstrates the versatility of these compounds beyond traditional pharmaceutical applications (Hu et al., 2015).

Crystal Structure Analysis

The crystal structure of derivatives of this compound has been analyzed to understand their intermolecular interactions. This information is crucial for designing drugs with specific binding properties (Elgemeie et al., 2015).

Properties

IUPAC Name

1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N3O3S2/c1-2-15-6-3-4-10-22(15)18(25)14-24-17-9-13-29-19(17)20(26)23(21(24)27)11-8-16-7-5-12-28-16/h5,7,9,12-13,15,19H,2-4,6,8,10-11,14H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAYMVAFGNPWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N3O3S2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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